molecular formula C11H16ClNO B13247836 3-{[1-(3-Chlorophenyl)ethyl]amino}propan-1-ol

3-{[1-(3-Chlorophenyl)ethyl]amino}propan-1-ol

Cat. No.: B13247836
M. Wt: 213.70 g/mol
InChI Key: URHIPPOWVOXOPZ-UHFFFAOYSA-N
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Description

3-{[1-(3-Chlorophenyl)ethyl]amino}propan-1-ol is an organic compound with the molecular formula C11H16ClNO It is a member of the class of propanolamines, characterized by the presence of a hydroxy group (-OH) and an amino group (-NH2) attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(3-Chlorophenyl)ethyl]amino}propan-1-ol typically involves the reaction of 3-chlorophenyl ethylamine with propylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced catalytic systems and automated reactors can enhance the efficiency of the synthesis, reducing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(3-Chlorophenyl)ethyl]amino}propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of 3-{[1-(3-Chlorophenyl)ethyl]amino}propan-1-one.

    Reduction: Formation of 3-{[1-(3-Chlorophenyl)ethyl]amino}propan-1-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{[1-(3-Chlorophenyl)ethyl]amino}propan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-{[1-(3-Chlorophenyl)ethyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    3-{[1-(4-Chlorophenyl)ethyl]amino}propan-1-ol: Similar structure but with a chlorine atom at the 4-position.

    3-{[1-(3-Bromophenyl)ethyl]amino}propan-1-ol: Similar structure but with a bromine atom instead of chlorine.

    3-{[1-(3-Methylphenyl)ethyl]amino}propan-1-ol: Similar structure but with a methyl group instead of chlorine.

Uniqueness

The presence of the chlorine atom at the 3-position in 3-{[1-(3-Chlorophenyl)ethyl]amino}propan-1-ol imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

3-[1-(3-chlorophenyl)ethylamino]propan-1-ol

InChI

InChI=1S/C11H16ClNO/c1-9(13-6-3-7-14)10-4-2-5-11(12)8-10/h2,4-5,8-9,13-14H,3,6-7H2,1H3

InChI Key

URHIPPOWVOXOPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)NCCCO

Origin of Product

United States

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